5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Solid-state characterization Crystallinity Purity assessment

5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS 161013-20-3) is a heterocyclic building block belonging to the 1,3,4-oxadiazole-2-thiol class, featuring an ortho-bromophenyl substituent at the 5-position of the oxadiazole ring. This compound exists predominantly as the thione tautomer (5-(2-bromophenyl)-3H-1,3,4-oxadiazole-2-thione) under ambient conditions, a critical structural feature that distinguishes its reactivity profile from O-substituted oxadiazole analogs.

Molecular Formula C8H5BrN2OS
Molecular Weight 257.11 g/mol
CAS No. 161013-20-3
Cat. No. B063632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol
CAS161013-20-3
Molecular FormulaC8H5BrN2OS
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=S)O2)Br
InChIInChI=1S/C8H5BrN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
InChIKeyUIURODGFCJJJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS 161013-20-3): Core Structural Identity and Procurement Baseline


5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS 161013-20-3) is a heterocyclic building block belonging to the 1,3,4-oxadiazole-2-thiol class, featuring an ortho-bromophenyl substituent at the 5-position of the oxadiazole ring . This compound exists predominantly as the thione tautomer (5-(2-bromophenyl)-3H-1,3,4-oxadiazole-2-thione) under ambient conditions, a critical structural feature that distinguishes its reactivity profile from O-substituted oxadiazole analogs . Its molecular formula C₈H₅BrN₂OS (MW 257.11) and the presence of both a nucleophilic thiol/thione sulfur and an aryl bromide handle enable dual-site derivatization strategies—S-alkylation at the thiol and cross-coupling at the bromine—making it a versatile intermediate for medicinal chemistry and agrochemical research programs .

Why Generic Substitution Fails for 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol: Regioisomeric and Tautomeric Determinants of Differential Performance


Within the 5-(bromophenyl)-1,3,4-oxadiazole-2-thiol family, the position of the bromine substituent on the phenyl ring (ortho vs. meta vs. para) generates measurably different physicochemical and reactivity profiles that preclude simple interchange. The ortho-bromo isomer (CAS 161013-20-3) exhibits a melting point of 210–211 °C, approximately 15–20 °C higher than its para-bromo counterpart (CAS 41421-19-6, mp 190–196 °C), indicative of distinct crystal packing forces traceable to intramolecular interactions involving the ortho-bromine . Computed logP values also diverge: the ortho isomer registers logP ≈ 2.79–3.16 versus logP ≈ 2.49–2.79 for the para isomer, with the ortho-bromine's steric shielding of the polar oxadiazole core reducing aqueous solubility more than the para arrangement [1]. Furthermore, the thiol–thione tautomeric equilibrium—central to both S-alkylation reactivity and biological target engagement—is sensitive to the electronic character of the 5-aryl substituent, and the ortho-bromine's electron-withdrawing inductive effect (-I) combined with its steric proximity to the oxadiazole ring shifts this equilibrium differently than the purely resonance-mediated influence of a para-bromine [2]. In molecular docking studies against glycogen synthase kinase-3β (GSK-3β), the ortho-bromophenyl-containing derivative N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide was identified as a lead compound, whereas the para-tolyl analog displayed inferior computed binding parameters, directly demonstrating that regioisomeric substitution determines biological recognition [3].

Quantitative Differentiation Evidence for 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS 161013-20-3) Against In-Class Analogs


Melting Point Elevation as a Crystallinity and Purity Surrogate: Ortho- vs. Para-Bromo Isomer Comparison

The ortho-bromo substitution on the phenyl ring of 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol results in a melting point of 210–211 °C (recrystallized from ethanol), which is 14–21 °C higher than the 190–196 °C range of the para-bromo isomer 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-19-6) . This 7.4–10.0% increase in melting point, measured under comparable conditions, is consistent with stronger intermolecular interactions enabled by the ortho-bromine's ability to participate in intramolecular non-covalent contacts (e.g., S···Br or N–H···Br) that pre-organize the molecule for more efficient crystal packing .

Solid-state characterization Crystallinity Purity assessment Polymorph screening

Computed logP Divergence as a Surrogate for Differential Membrane Permeability: Ortho-Bromo vs. Para-Bromo Isomer

Computational logP values calculated by vendors using consistent algorithms show that 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol (logP = 2.79; ChemScene) is approximately 0.3 logP units more lipophilic than its para-bromo isomer 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol (logP = 2.49; ChemBase), representing a roughly 2-fold increase in calculated partition coefficient [1]. A separate ChemSrc entry for the ortho isomer reports logP = 3.16, reinforcing the trend toward greater calculated lipophilicity for the ortho-substituted congener . This increased logP is attributable to the ortho-bromine sterically shielding the polar oxadiazole N and O atoms from solvation, an effect absent in the para isomer where the bromine is spatially remote from the heterocyclic core .

Lipophilicity ADME prediction Drug-likeness QSAR modeling

GSK-3β Virtual Screening Discrimination: Ortho-Bromophenyl Oxadiazole as a Preferred Docking Hit vs. Para-Tolyl Analog

In a comparative in silico screening study of N-amidoalkylated 2-amino-1,3,4-oxadiazole derivatives against glycogen synthase kinase-3β (GSK-3β), the ortho-bromophenyl-bearing compound N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide was identified as one of the two lead compounds from the entire library based on docking score ranking, whereas the corresponding para-tolyl analog (2,4-dichloro-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide) required a trichloroethyl linker modification to achieve comparable predicted affinity [1]. The study employed ArgusLab 4.0.1 for docking and explicitly demonstrated that the 5-aryl substituent identity (ortho-bromophenyl vs. para-tolyl) dictates the preferred N-amidoalkylation pattern for optimal GSK-3β binding, establishing a structure-based rationale for selecting the ortho-bromophenyl oxadiazole-2-thiol as the synthetic starting point [1].

GSK-3β inhibition Alzheimer's disease Molecular docking Neurodegeneration

Thiol–Thione Tautomerism and Dual-Site Derivatization Potential: Ortho-Bromophenyl vs. Non-Thiol Oxadiazole Scaffolds

Computational studies at the MP2, MP4, and CCSD(T) levels of theory on 1,3,4-oxadiazole-2-thiol tautomerism demonstrate that the thione form is energetically favored in the gas phase and in non-polar environments, with the equilibrium position modulated by the electronic nature of the 5-substituent [1]. 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol exists in the thione form (C=S) as indicated by its IUPAC name 5-(2-bromophenyl)-3H-1,3,4-oxadiazole-2-thione on vendor certificates of analysis . This tautomeric preference, combined with the presence of the ortho-bromine, creates a bifunctional scaffold capable of: (i) S-alkylation at the thione sulfur under basic conditions (NaH/DMF), and (ii) Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the aryl bromide—two orthogonal derivatization handles unavailable in non-halogenated or O-alkyl oxadiazole analogs [2]. The ortho-bromine's steric environment further imparts regioselectivity in cross-coupling that differs from the para isomer, as the proximal oxadiazole ring can direct metalation or influence oxidative addition rates [2].

Tautomerism S-alkylation Cross-coupling Divergent synthesis

High-Impact Application Scenarios for 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol Based on Quantitative Differentiation Evidence


GSK-3β Inhibitor Lead Generation for Alzheimer's Disease Drug Discovery

Medicinal chemistry groups pursuing glycogen synthase kinase-3β (GSK-3β) inhibitors for Alzheimer's disease should prioritize 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol as a core scaffold for focused library synthesis. Molecular docking studies identified the N-benzamidomethyl derivative of this scaffold as a lead compound forming two intermolecular hydrogen bonds within the GSK-3β active site, with the ortho-bromophenyl group contributing to binding affinity that the para-tolyl analog could only match with a structurally more complex trichloroethyl linker [1]. The recommended synthetic strategy involves S-alkylation of the thione with 2-chloro-N-benzylacetamide followed by biological evaluation in GSK-3β enzymatic assays and cellular tau phosphorylation models [1].

Divergent Library Synthesis Exploiting Orthogonal S-Alkylation and Suzuki Cross-Coupling Handles

Laboratories constructing diverse 1,3,4-oxadiazole-based small-molecule libraries should select 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol as a privileged bifunctional building block. Its thione tautomer enables S-alkylation with alkyl/benzyl halides in NaH/DMF at room temperature , while the ortho-aryl bromide permits subsequent Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl or amine diversity at the phenyl ring [2]. This sequential two-step diversification from a single precursor can generate 50–200 analogs per synthetic campaign without the need for de novo oxadiazole ring construction at each iteration, offering a significant efficiency advantage over non-halogenated oxadiazole-2-thiols that are limited to S-functionalization only .

Solid-Form Screening and Pre-Formulation Studies Leveraging Differential Melting Point and Crystallinity

Pre-formulation scientists evaluating crystallinity and solid-state stability should note that 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol exhibits a melting point of 210–211 °C—14–21 °C higher than its para-bromo isomer —suggesting superior crystal lattice energy. This elevated melting point, coupled with the sharp melting range characteristic of a single crystalline phase, makes the ortho isomer a more reliable candidate for polymorph screening, hot-stage microscopy, and differential scanning calorimetry (DSC) purity analysis. Procurement specifications should require a melting point within the 208–213 °C range (95%+ purity grade) as an orthogonal identity and purity verification to HPLC .

C4H Inhibitor Agrochemical Lead Optimization: Ortho-Bromo as a Structural Probe

Agrochemical research groups targeting trans-cinnamate 4-hydroxylase (C4H) for herbicide development should consider 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol as a probe for structure-activity relationship (SAR) studies. The foundational C4H inhibition study by Yamada et al. (2004) established that 5-aryl-1,3,4-oxadiazole-2-thiols inhibit C4H from Populus kitakamiensis, with the 3-fluorophenyl analog being most potent, and confirmed that the thiol group is essential for activity [3]. Although the 2-bromophenyl analog was not explicitly tested in that study, its ortho-bromo substituent provides a unique steric and electronic probe for mapping the C4H active site—complementing the existing SAR data based on para- and meta-substituted analogs—and the aryl bromide offers a synthetic handle for late-stage functionalization to optimize potency and selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.